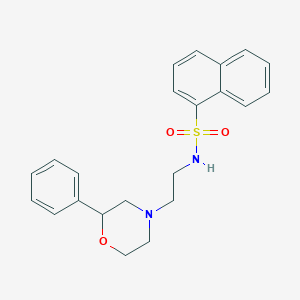
N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene sulfonamides are a class of compounds that have a naphthalene ring (a polycyclic aromatic hydrocarbon with two fused benzene rings) and a sulfonamide group (-SO2NH2). They have various applications in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of naphthalene sulfonamides is characterized by a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Naphthalene, a component of the compound you’re asking about, is known to undergo various reactions, including nitration, sulfonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its exact structure. For example, naphthalene has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ .Applications De Recherche Scientifique
- Targeting GSK-3β : This compound has been investigated as a potential inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes. Inhibition of GSK-3β is relevant for conditions like Alzheimer’s disease, cancer, and diabetes .
Medicinal Chemistry and Drug Development
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its biological activity and potential applications. For example, some naphthalene sulfonamides have shown promising activity against Leishmania tarentolae promastigotes , suggesting potential applications in the treatment of leishmaniasis.
Propriétés
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-28(26,22-12-6-10-18-7-4-5-11-20(18)22)23-13-14-24-15-16-27-21(17-24)19-8-2-1-3-9-19/h1-12,21,23H,13-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJYPQPBGPRHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
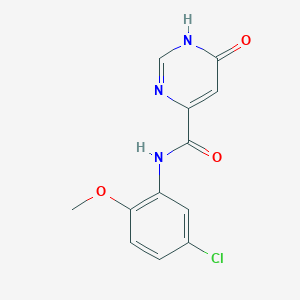
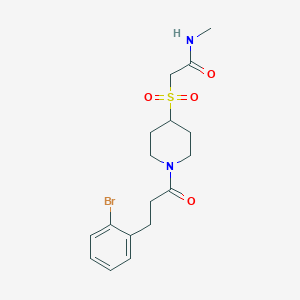
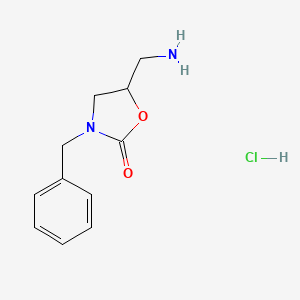


![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)
![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)

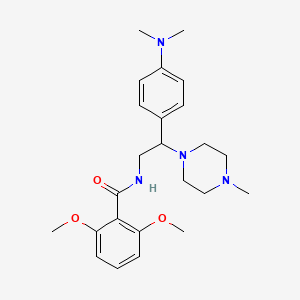
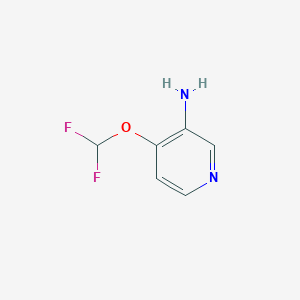
![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)